molecular formula C26H28FN3O3S B4090015 N-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-N-(3-fluorophenyl)methanesulfonamide

N-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-N-(3-fluorophenyl)methanesulfonamide

Cat. No.: B4090015
M. Wt: 481.6 g/mol
InChI Key: OUTHHSOICKXXET-UHFFFAOYSA-N
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Description

N-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-N-(3-fluorophenyl)methanesulfonamide is a complex organic compound that belongs to the class of piperazine derivatives

Properties

IUPAC Name

N-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl]-N-(3-fluorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28FN3O3S/c1-34(32,33)30(24-14-8-13-23(27)19-24)20-25(31)28-15-17-29(18-16-28)26(21-9-4-2-5-10-21)22-11-6-3-7-12-22/h2-14,19,26H,15-18,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUTHHSOICKXXET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)N1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-N-(3-fluorophenyl)methanesulfonamide typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often require the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The protected piperazines formed are then deprotected using reagents like PhSH (thiophenol) to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-N-(3-fluorophenyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.

Scientific Research Applications

N-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-N-(3-fluorophenyl)methanesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its interaction with specific molecular targets. For instance, it acts as an antagonist to the neuropeptide Y Y2 receptor, which is involved in the regulation of energy balance, stress, and anxiety . The binding of the compound to this receptor inhibits its activity, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-N-(3-fluorophenyl)methanesulfonamide is unique due to its specific substitution pattern and its high affinity for the neuropeptide Y Y2 receptor. This makes it a valuable compound for studying the physiological roles of this receptor and for developing potential therapeutic agents targeting related pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-N-(3-fluorophenyl)methanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-N-(3-fluorophenyl)methanesulfonamide

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